molecular formula C9H13NO B13005361 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

Cat. No.: B13005361
M. Wt: 151.21 g/mol
InChI Key: FRWOOSGBWOVTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups and a nitrile group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Propanone Moiety: The propanone moiety is introduced through a nucleophilic addition reaction involving a suitable ketone precursor.

    Formation of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide ions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Catalysts such as transition metal complexes can be used to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Cyanide ions, amines, alcohols.

Major Products

    Oxidation Products: Hydroxylated derivatives, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound is used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethylcyclobutyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(3,3-Dimethylcyclobutyl)-3-oxopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    3-(3,3-Dimethylcyclobutyl)-3-oxopropanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where the nitrile functionality is advantageous.

Properties

IUPAC Name

3-(3,3-dimethylcyclobutyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)5-7(6-9)8(11)3-4-10/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWOOSGBWOVTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.